Tetrahydro 11-Deoxycorticosterone 3, also known as tetrahydrodeoxycorticosterone, is a steroid hormone derived from 11-deoxycorticosterone. It plays a significant role in the adrenal steroidogenesis pathway, influencing various physiological processes, particularly in the regulation of blood pressure and electrolyte balance. This compound is synthesized in the adrenal glands and has been studied for its potential implications in conditions such as hypertension and adrenal disorders.
Tetrahydro 11-Deoxycorticosterone 3 is primarily produced in the adrenal cortex, specifically within the zona glomerulosa. Its synthesis is part of a complex series of enzymatic reactions that convert cholesterol into various steroid hormones. The primary precursor for this compound is 11-deoxycorticosterone, which is itself synthesized from progesterone through the action of specific enzymes.
In terms of classification, tetrahydro 11-Deoxycorticosterone 3 belongs to the class of mineralocorticoids, which are steroid hormones that regulate sodium and potassium levels in the body. It is structurally related to other corticosteroids and is categorized under the broader category of adrenal steroids.
The synthesis of tetrahydro 11-Deoxycorticosterone 3 involves several enzymatic steps:
The molecular structure of tetrahydro 11-Deoxycorticosterone 3 can be characterized by its steroid backbone, which consists of four fused rings (three cyclohexane rings and one cyclopentane ring). The specific configuration and substituents on these rings define its biological activity.
Tetrahydro 11-Deoxycorticosterone 3 participates in various chemical reactions within the body:
The mechanism of action for tetrahydro 11-Deoxycorticosterone 3 primarily involves its interaction with mineralocorticoid receptors located in various tissues, including the kidneys, heart, and vascular smooth muscle:
Relevant analyses often involve chromatographic techniques such as gas chromatography-mass spectrometry for quantification and identification purposes .
Tetrahydro 11-Deoxycorticosterone 3 has several scientific uses:
Tetrahydro 11-deoxycorticosterone (3α,5α-THDOC), also termed allotetrahydrodeoxycorticosterone, is an endogenous pregnane neurosteroid synthesized primarily from deoxycorticosterone (DOC) via sequential enzymatic reduction. Its systematic chemical name is (3α,5α)-3,21-dihydroxypregnan-20-one, with a molecular formula of C₂₁H₃₄O₃ and a molecular weight of 334.50 g/mol [1] [4]. The molecule features a reduced pregnane backbone with hydroxyl groups at the C3α and C21 positions and a ketone at C20. The A-ring adopts a chair conformation due to the 5α-hydrogenation, while the 3α-hydroxyl group is equatorially oriented, a configuration critical for its biological activity [3] [4]. This stereochemistry allows optimal interaction with neural targets, particularly γ-aminobutyric acid type A (GABAₐ) receptors, distinguishing it from its inactive 3β-epimer [1].
Table 1: Structural and Physicochemical Properties of 3α,5α-THDOC
Property | Specification |
---|---|
IUPAC Name | (1S,2S,5R,7S,10R,11S,14S,15S)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl)-2-hydroxyethan-1-one |
Molecular Formula | C₂₁H₃₄O₃ |
Molecular Weight | 334.50 g/mol |
CAS Registry | 567-03-3 |
Key Functional Groups | 3α-hydroxyl, 21-hydroxyl, 20-ketone |
Stereochemistry | 3α-hydroxy, 5α-hydrogen (A-ring reduced) |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
3α,5α-THDOC was first isolated and characterized in the 1980s during investigations into progesterone metabolites. Seminal work by Majewska et al. (1986) demonstrated its potent enhancement of GABAergic neurotransmission, leading to its classification as a neuroactive steroid [1] [3]. The term "neurosteroid" was subsequently formalized by Baulieu and Robel to describe steroids synthesized de novo in the nervous system from cholesterol or accumulated from peripheral sources that rapidly modulate neuronal excitability [3]. 3α,5α-THDOC meets this definition through its synthesis in both adrenal glands and central nervous system (CNS) neurons, independent of gonadal sources [1] [6]. Its identification as an endogenous modulator of GABAₐ receptors solidified its physiological significance beyond traditional endocrine roles [8].
3α,5α-THDOC is an integral component of adrenal steroidogenesis, originating from the metabolism of deoxycorticosterone (DOC), itself derived from progesterone via 21-hydroxylation [2]. DOC undergoes reduction by 5α-reductase type I (yielding 5α-dihydrodeoxycorticosterone) followed by reduction via 3α-hydroxysteroid dehydrogenase (3α-HSD) to form 3α,5α-THDOC [1] [2]. Within the HPA axis, this steroid exhibits a dynamic relationship with stress mediators. Acute stress triggers adrenal DOC release, elevating 3α,5α-THDOC levels in plasma and brain, which subsequently exerts negative feedback on HPA activity by enhancing GABAergic inhibition of corticotropin-releasing hormone (CRH) neurons in the hypothalamic paraventricular nucleus [1] [5] [6]. This modulation helps terminate the stress response, positioning 3α,5α-THDOC as a crucial endogenous buffer against excessive stress reactivity [5].
Table 2: Key Intermediates in 3α,5α-THDOC Biosynthesis
Precursor | Enzyme | Product | Tissue Localization |
---|---|---|---|
Progesterone | Cytochrome P450C21 | Deoxycorticosterone (DOC) | Adrenal cortex, Fetal tissues |
DOC | 5α-Reductase Type I | 5α-Dihydrodeoxycorticosterone | Brain, Adrenal, Liver |
5α-DHDOC | 3α-Hydroxysteroid Dehydrogenase | 3α,5α-THDOC | Brain, Adrenal, Liver |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8